(S)-Morpholin-3-ylmethanamine synthesis and characterization
(S)-Morpholin-3-ylmethanamine synthesis and characterization
(S)-Morpholin-3-ylmethanamine: A Comprehensive Technical Guide to Synthesis and Characterization
This guide provides a detailed technical overview for the synthesis and characterization of (S)-Morpholin-3-ylmethanamine, a chiral building block of significant interest to researchers and professionals in drug development. The morpholine scaffold is a privileged structure in medicinal chemistry, and the specific stereochemistry of this compound makes it a valuable synthon for creating novel pharmaceutical agents.[1][2]
Part 1: Enantioselective Synthesis
The primary challenge in synthesizing (S)-Morpholin-3-ylmethanamine lies in establishing the desired stereocenter with high fidelity. While various strategies exist for the asymmetric synthesis of chiral morpholines, a robust and common approach involves the cyclization of a chiral precursor derived from a readily available starting material.[3][4] This guide details a representative pathway starting from (S)-2-(benzylamino)propane-1,3-diol.
Synthetic Pathway Overview
The synthesis is conceptualized as a three-step sequence: O-alkylation of a protected amino diol, followed by an intramolecular cyclization to form the morpholine ring, and concluding with a deprotection step to yield the target primary amine.
Caption: General synthetic route to (S)-Morpholin-3-ylmethanamine.
Detailed Experimental Protocol
Step 1: Synthesis of (S)-tert-butyl (1,3-dihydroxypropan-2-yl)carbamate
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Expertise & Rationale: The synthesis begins with the protection of the more readily available (S)-serine methyl ester. The amino group is protected with a Boc group to prevent side reactions. The ester is then reduced to the corresponding diol. This multi-step process from a common chiral pool starting material is a field-proven strategy for generating the necessary chiral diol intermediate.
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Procedure:
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To a solution of (S)-serine methyl ester hydrochloride in a 1:1 mixture of dioxane and water, add sodium bicarbonate followed by di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature overnight.
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Extract the N-Boc protected serine ester with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Dissolve the crude ester in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
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Add lithium aluminum hydride (LiAlH₄) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.
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Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water. Filter the resulting solids and concentrate the filtrate to yield the crude diol, which can be purified by column chromatography.
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Step 2: Intramolecular Cyclization to form (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
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Expertise & Rationale: The formation of the morpholine ring is achieved via an intramolecular Williamson ether synthesis. One of the hydroxyl groups is converted into a better leaving group (tosylate), which is then displaced by the other hydroxyl group under basic conditions. This ensures a controlled ring closure.
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Procedure:
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Dissolve the diol from Step 1 (1.0 eq) in anhydrous pyridine and cool to 0 °C.
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Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise and stir the reaction at 0 °C for 4-6 hours.
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Pour the reaction mixture into ice water and extract with dichloromethane. Wash the organic layer with cold, dilute HCl to remove pyridine, then with saturated sodium bicarbonate solution.
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Dry the organic layer and concentrate. Dissolve the crude tosylate in THF.
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Add a strong base, such as sodium hydride (NaH) (1.2 eq), at 0 °C and allow the mixture to stir at room temperature overnight to effect cyclization.
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Quench the reaction with water, extract with ethyl acetate, and purify by column chromatography to yield the protected morpholine alcohol.
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Step 3: Conversion to (S)-Morpholin-3-ylmethanamine
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Expertise & Rationale: The final steps involve converting the hydroxyl group to an amine and removing the Boc protecting group. This is achieved by converting the alcohol to a mesylate, followed by displacement with azide and subsequent reduction. The final deprotection under acidic conditions yields the target compound.
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Procedure:
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Dissolve the alcohol from Step 2 (1.0 eq) in dichloromethane with triethylamine (1.5 eq) and cool to 0 °C. Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise and stir for 2 hours.
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Wash the reaction with water, dry, and concentrate to get the crude mesylate.
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Dissolve the mesylate in dimethylformamide (DMF) and add sodium azide (NaN₃) (3.0 eq). Heat the reaction at 80 °C overnight.
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Cool the reaction, dilute with water, and extract with ethyl acetate. Concentrate the organic layer.
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Dissolve the crude azide in methanol, add a catalytic amount of Palladium on carbon (10% Pd/C), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) overnight.
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Filter the catalyst through Celite and concentrate the filtrate.
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Dissolve the resulting Boc-protected amine in a solution of HCl in dioxane (e.g., 4M) and stir at room temperature for 2 hours. Concentrate under reduced pressure to obtain (S)-Morpholin-3-ylmethanamine as its hydrochloride salt.
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Reagent and Condition Summary
| Step | Key Reagents | Solvent(s) | Key Conditions |
| 1. Diol Synthesis | (S)-serine methyl ester, Boc₂O, LiAlH₄ | Dioxane/Water, THF | 0 °C to RT |
| 2. Cyclization | Diol, TsCl, NaH | Pyridine, THF | 0 °C to RT |
| 3. Amination/Deprotection | MsCl, NaN₃, H₂/Pd-C, HCl | DCM, DMF, Methanol, Dioxane | 0 °C to 80 °C |
Part 2: Physicochemical Characterization
Rigorous analytical characterization is imperative to confirm the structure, purity, and stereochemical integrity of the synthesized molecule.
Characterization Workflow
A logical workflow ensures all critical quality attributes of the compound are verified.
Caption: A streamlined workflow for analytical validation.
Spectroscopic and Chromatographic Data
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¹H NMR Spectroscopy: The proton NMR spectrum is used to confirm the molecular structure. The morpholine ring protons typically appear as a series of complex multiplets between ~2.5 and 4.0 ppm.[5][6] The protons of the aminomethyl group (CH₂NH₂) and the adjacent CH proton will also have characteristic chemical shifts and coupling patterns.
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Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the compound (C₅H₁₂N₂O, Mol. Wt.: 116.16 g/mol ).[7] The spectrum is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 117.1.
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Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical analysis for confirming the enantiomeric purity of the final product.[8]
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Trustworthiness: A self-validating protocol involves analyzing not only the final product but also a racemic standard (if available or synthesized separately) to confirm the separation method is effective.
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Methodology: A polysaccharide-based chiral stationary phase (e.g., amylose or cellulose derivatives) is typically used.[9][10] The mobile phase is often a mixture of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol or ethanol), with a small amount of an amine modifier (like diethylamine) to improve peak shape.[11]
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Expected Outcome: The chromatogram of the synthesized (S)-enantiomer should show a single major peak. The enantiomeric excess (% ee) is calculated by comparing the area of this peak to any small peak corresponding to the (R)-enantiomer. A successful synthesis will yield an enantiomeric excess >98%.
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References
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Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines Source: Chemical Science (RSC Publishing) URL: [Link]
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Title: Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate Source: Organic Process Research & Development - ACS Publications URL: [Link]
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Title: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines Source: Semantic Scholar URL: [Link]
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Title: Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
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Title: Morpholine synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: A General, Enantioselective Synthesis of Protected Morpholines and Piperazines Source: National Institutes of Health (NIH) URL: [Link]
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Title: Recognizing the NMR pattern for morpholine Source: ACD/Labs URL: [Link]
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Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]
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Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]
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Title: Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases Source: Chromatography Today URL: [Link]
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